molecular formula C13H18N2O2 B5298870 N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine

N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine

Numéro de catalogue B5298870
Poids moléculaire: 234.29 g/mol
Clé InChI: JHZYDUQAAZNKCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC). In

Mécanisme D'action

N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine selectively targets mutated EGFR, which is overexpressed in NSCLC cells. It irreversibly binds to the ATP-binding site of EGFR, inhibiting its activity and preventing the downstream signaling pathways that promote cell growth and survival. This leads to cell cycle arrest and apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of NSCLC cells in vitro and in vivo. It also reduces tumor volume and prolongs progression-free survival in patients with EGFR T790M mutation. This compound has a lower affinity for wild-type EGFR, which reduces the risk of toxicity in normal cells.

Avantages Et Limitations Des Expériences En Laboratoire

N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine has several advantages for lab experiments, including its high potency and selectivity for mutated EGFR, favorable safety profile, and fewer side effects compared to other EGFR TKIs. However, this compound is not effective in patients with wild-type EGFR, which limits its application in NSCLC patients without EGFR mutations.

Orientations Futures

For N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine include exploring its potential in combination with other targeted therapies or immunotherapies, identifying biomarkers that predict response to this compound, and studying its efficacy in other types of cancer with EGFR mutations. Additionally, further research is needed to investigate the long-term safety and efficacy of this compound in clinical trials.

Méthodes De Synthèse

N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine is synthesized through a multistep process starting with the reaction of 3-bromoanisole with 3-methylphenol to form 3-(3-methylphenoxy)bromoanisole. This compound is then reacted with 2-(methylamino)ethylamine to form this compound, which is the final product.

Applications De Recherche Scientifique

N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common cause of resistance to first-generation EGFR TKIs. This compound has also been shown to have a favorable safety profile and fewer side effects compared to other EGFR TKIs.

Propriétés

IUPAC Name

2-(methylamino)-1-[3-(3-methylphenoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-4-3-5-11(6-10)17-12-8-15(9-12)13(16)7-14-2/h3-6,12,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZYDUQAAZNKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CN(C2)C(=O)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.